molecular formula C16H16F3N3 B10928552 4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10928552
M. Wt: 307.31 g/mol
InChI Key: COLRINAHTGKOQO-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an ethylphenyl group, a prop-2-en-1-yl group, and a trifluoromethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Substitution Reactions: The ethylphenyl and prop-2-en-1-yl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H16F3N3

Molecular Weight

307.31 g/mol

IUPAC Name

4-(4-ethylphenyl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N3/c1-3-9-20-15-21-13(10-14(22-15)16(17,18)19)12-7-5-11(4-2)6-8-12/h3,5-8,10H,1,4,9H2,2H3,(H,20,21,22)

InChI Key

COLRINAHTGKOQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC=C)C(F)(F)F

Origin of Product

United States

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